(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide
CAS No.: 1135231-71-8
Cat. No.: VC8049399
Molecular Formula: C15H15BrFNO2
Molecular Weight: 340.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135231-71-8 |
|---|---|
| Molecular Formula | C15H15BrFNO2 |
| Molecular Weight | 340.19 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine;hydrobromide |
| Standard InChI | InChI=1S/C15H14FNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H |
| Standard InChI Key | QRWPBOCFDBKVJF-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,3-benzodioxol-5-ylmethyl group linked via an amine nitrogen to a 3-fluorobenzyl moiety, with a hydrobromic acid counterion. The benzodioxole ring (C₇H₆O₂) contributes electron-rich aromaticity, while the 3-fluorobenzyl group introduces steric and electronic effects due to the fluorine substituent’s electronegativity. Crystallographic data for structurally analogous compounds, such as 1-(2H-1,3-benzodioxol-5-yl) derivatives, reveal planar benzodioxole systems with bond lengths of 1.36–1.42 Å for C–O bonds and dihedral angles of 5–10° between aromatic rings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 340.19 g/mol | |
| Purity | ≥95% | |
| InChI Key | QRWPBOCFDBKVJF-UHFFFAOYSA-N | |
| Predicted solubility (H₂O) | Low (hydrobromide salt) | – |
| Melting point | Not reported | – |
The hydrobromide salt enhances water solubility compared to the free base, though specific solubility data remain unpublished. The fluorine atom at the benzyl group’s meta position likely influences dipole moments and intermolecular interactions, as seen in related fluorobenzylamines .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide involves multi-step organic reactions, typically beginning with the preparation of fluorobenzylamine precursors. A patented method for fluorobenzyl derivatives outlines a scalable approach:
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Amination of Fluorobenzyl Halides:
Reacting 3-fluorobenzyl chloride with ammonia or primary amines under nucleophilic substitution conditions yields fluorobenzylamines. For example, 4-fluorobenzylamine is synthesized via borohydride reduction of 4-fluorobenzonitrile , a method adaptable to the 3-fluoro isomer. -
Mannich Reaction for Benzodioxole Integration:
Condensation of piperonylamine (1,3-benzodioxol-5-ylmethylamine) with 3-fluorobenzaldehyde in the presence of a reducing agent (e.g., NaBH₄) forms the tertiary amine backbone. Subsequent treatment with hydrobromic acid precipitates the hydrobromide salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorobenzylamine synthesis | NaBH₄, BF₃·Et₂O, RT, 12h | 75% |
| Mannich reaction | EtOH, HCl catalyst, reflux, 2h | 47% |
| Salt formation | HBr (48%), 0°C, stirring | 85% |
Challenges in Industrial Production
Despite its straightforward laboratory synthesis, industrial-scale production faces hurdles:
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Cost of Fluorinated Precursors: Fluorobenzyl halides require expensive fluorination agents like Selectfluor®.
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Byproduct Management: Boron waste from NaBH₄ reductions complicates large-scale processes .
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Regulatory Constraints: The benzodioxole moiety’s structural similarity to controlled substances (e.g., MDMA) raises regulatory scrutiny .
Hypothesized Biological Activities
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 3-Fluorobenzylamine | MAO-B | 1,200 |
| Piperonylamine | 5-HT₂A receptor | 85 |
| Target compound (predicted) | 5-HT transporter | ~500 |
Computational Modeling
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, favoring membrane penetration. Molecular docking simulations indicate moderate affinity (ΔG = −7.8 kcal/mol) for the serotonin transporter (SERT), though in vitro validation is needed .
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